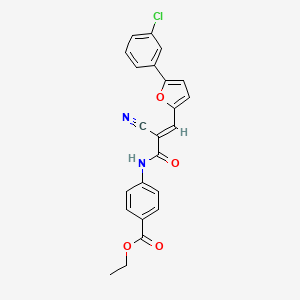
(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate, commonly known as EFcb, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of cyanoacrylamides and has shown promising results in various preclinical studies.
Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing similar compounds, highlighting the potential for creating novel materials or therapeutic agents. For instance, studies have detailed the synthesis of related furan derivatives and their structural analysis, demonstrating the versatility of these compounds in organic synthesis and material science. The preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate showcases the intricate structural characteristics these compounds can possess, including specific bond distances and angles, which are crucial for their biological activity and material properties (Johnson et al., 2006).
Antimicrobial Properties
Several studies have been conducted on the antimicrobial properties of compounds structurally related to "(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate." These compounds have shown potential as antimicrobial agents, with specific derivatives being synthesized for this purpose. The research on new quinazolines as potential antimicrobial agents, including derivatives of the parent compound, highlights this application area. These compounds have been tested against various bacterial and fungal strains, showing a spectrum of activity that could lead to new therapeutic agents (Desai et al., 2007).
Material Science Applications
Compounds with structural similarities to "(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate" have also found applications in material science, particularly in the development of new synthetic routes and materials. For example, the synthesis of 2-substituted benzo[b]furans through a one-step metal-free photochemical reaction presents a novel approach to creating materials with potential electronic, optical, or mechanical properties (Protti et al., 2012).
Corrosion Inhibition
Research on furan derivatives, including those related to the compound , has shown their effectiveness as corrosion inhibitors, which is significant for protecting metals in acidic environments. The study on the inhibition performance of some furan derivatives on mild steel in acid medium demonstrates the potential of these compounds to prevent corrosion, thereby extending the life of metal structures and components (Khaled, 2010).
properties
IUPAC Name |
ethyl 4-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)15-6-8-19(9-7-15)26-22(27)17(14-25)13-20-10-11-21(30-20)16-4-3-5-18(24)12-16/h3-13H,2H2,1H3,(H,26,27)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOGKWWCYJSIEH-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B2588709.png)
![Methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588712.png)
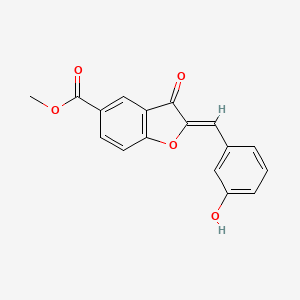
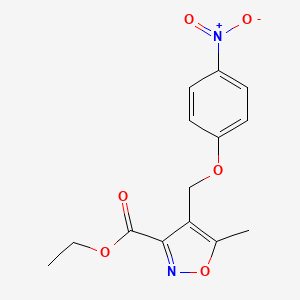
![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2588715.png)
![5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2588717.png)
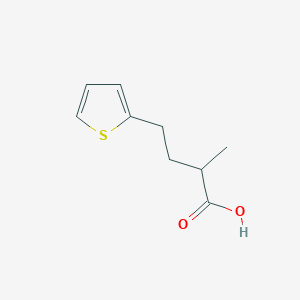
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)
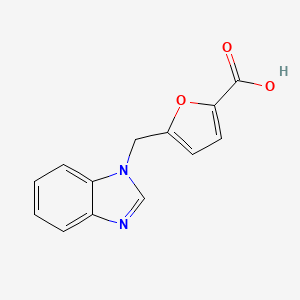
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)

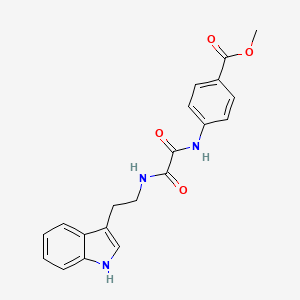
![1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine](/img/structure/B2588727.png)
